molecular formula C10H14N2O B13799155 2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine

2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine

Cat. No.: B13799155
M. Wt: 178.23 g/mol
InChI Key: HONUHLZPDNWMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an acetamidine group with a hydroxyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 2,5-dimethylphenylamine with hydroxylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of the Intermediate: 2,5-dimethylphenylamine is reacted with hydroxylamine to form the intermediate 2,5-dimethylphenylhydroxylamine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of catalysts and optimized reaction conditions, such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted phenyl compounds.

Scientific Research Applications

2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and acetamidine groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenylacetic acid: Similar phenyl ring structure with different functional groups.

    2,5-Dimethylphenylhydroxylamine: Intermediate in the synthesis of 2-(2,5-Dimethyl-phenyl)-N-hydroxy-acetamidine.

    2,5-Dimethylphenylmagnesium bromide: Grignard reagent used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12)

InChI Key

HONUHLZPDNWMPV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C/C(=N\O)/N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.